molecular formula C16H20ClNO2 B13750877 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride CAS No. 101833-06-1

2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride

Cat. No.: B13750877
CAS No.: 101833-06-1
M. Wt: 293.79 g/mol
InChI Key: PAKLDRSDSIDOPU-UHFFFAOYSA-N
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Description

2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is a synthetic organic compound that features a furan ring substituted with a morpholinomethyl group and a p-methylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with p-Methylphenyl Group:

    Introduction of Morpholinomethyl Group: The morpholinomethyl group can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophile.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the p-methyl group.

    Reduction: Reduction reactions can target the furan ring or the morpholinomethyl group.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
  • 2-(1-Pyrrolidinylmethyl)-4-(p-methylphenyl)furan hydrochloride

Uniqueness

2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is unique due to the presence of the morpholinomethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Properties

101833-06-1

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

4-[[4-(4-methylphenyl)furan-2-yl]methyl]morpholin-4-ium;chloride

InChI

InChI=1S/C16H19NO2.ClH/c1-13-2-4-14(5-3-13)15-10-16(19-12-15)11-17-6-8-18-9-7-17;/h2-5,10,12H,6-9,11H2,1H3;1H

InChI Key

PAKLDRSDSIDOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC(=C2)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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